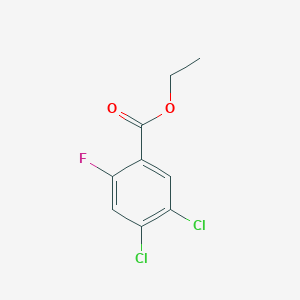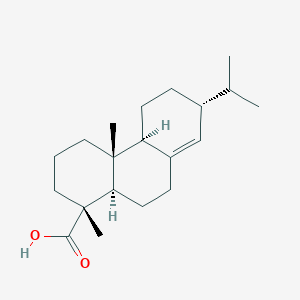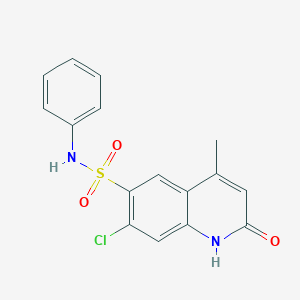
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloro-2-phenylacetyl chloride . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including cyclization, condensation, and substitution reactions. These methods are designed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in halogenated quinoline derivatives .
Applications De Recherche Scientifique
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline scaffold and are known for their pharmaceutical activities.
2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: This compound has a similar structure and is studied for its anti-inflammatory properties.
Diazepam: Although structurally different, it shares some pharmacological properties with quinoline derivatives.
Uniqueness
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific substitution pattern on the quinoline scaffold, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H13ClN2O3S |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
7-chloro-4-methyl-2-oxo-N-phenyl-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-10-7-16(20)18-14-9-13(17)15(8-12(10)14)23(21,22)19-11-5-3-2-4-6-11/h2-9,19H,1H3,(H,18,20) |
Clé InChI |
LDGADAMYRVMGMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=CC(=C(C=C12)S(=O)(=O)NC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



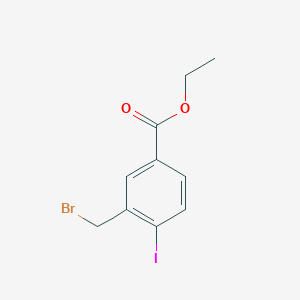
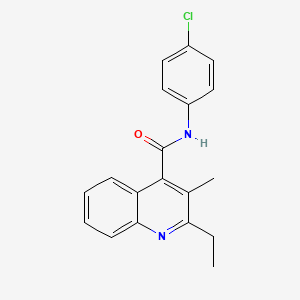

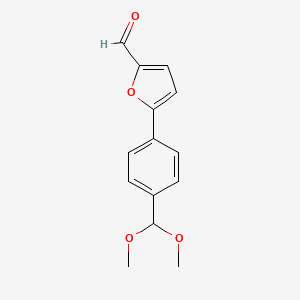
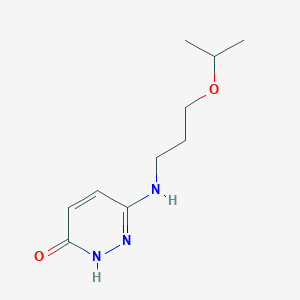
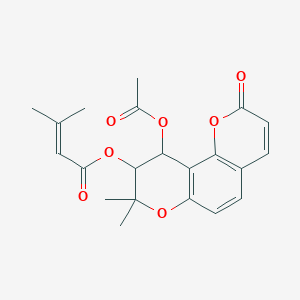

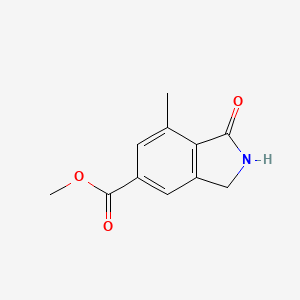
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12990627.png)
![3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B12990631.png)
![2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12990633.png)
